3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol
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Overview
Description
3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol is an organic compound that features both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)hexan-2-ol with methanol under acidic conditions to form the dimethoxy derivative. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)isoquinoline: This compound shares a similar aminomethyl group but has a different core structure.
3-(Aminomethyl)benzeneboronic acid: Another compound with an aminomethyl group, but with a boronic acid functional group.
Uniqueness
3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol is unique due to its combination of amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. Its dimethoxy substitution also provides distinct chemical properties that differentiate it from other similar compounds.
Biological Activity
3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C10H23NO3
- Molecular Weight : 203.30 g/mol
- IUPAC Name : this compound
- Functional Groups : Amino group, hydroxyl group, and methoxy groups.
The mechanism of action for this compound involves its interaction with various biological targets, which can include enzymes and receptors. The amino group allows for hydrogen bonding with active sites of proteins, potentially influencing enzymatic activity or receptor binding.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively.
- Neuroprotective Effects : Some studies have indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Starting Materials : The synthesis begins with commercially available precursors.
- Reaction Conditions : Various reagents such as amines and methoxy compounds are utilized under controlled conditions to yield the final product.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Case Study 1: Antimicrobial Testing
In a study conducted to evaluate the antimicrobial activity of this compound, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone around the compound, suggesting its potential as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in a model of oxidative stress. Neuronal cells treated with varying concentrations of this compound showed reduced markers of apoptosis compared to control groups.
Concentration (µM) | Apoptosis Rate (%) |
---|---|
0 | 45 |
10 | 30 |
50 | 15 |
Applications in Pharmaceuticals
Due to its biological activities, this compound is being explored as a building block for drug synthesis. Its functional groups enable modifications that can lead to novel therapeutic agents targeting various diseases.
Properties
Molecular Formula |
C9H21NO3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(aminomethyl)-1,1-dimethoxyhexan-2-ol |
InChI |
InChI=1S/C9H21NO3/c1-4-5-7(6-10)8(11)9(12-2)13-3/h7-9,11H,4-6,10H2,1-3H3 |
InChI Key |
FAOJRSFUKPFIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C(OC)OC)O |
Origin of Product |
United States |
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